
3-Methyl-7-(3-methylbutyl)-8-methylsulfanylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-7-(3-methylbutyl)-8-methylsulfanylpurine-2,6-dione is a useful research compound. Its molecular formula is C12H18N4O2S and its molecular weight is 282.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
Cross-Coupling Reactions
Protected 2'-deoxynucleoside and nucleoside derivatives of 6-fluoropurine and 6-(3-methylbutyl)sulfanylpurine have been used in nickel- or palladium-mediated C-C cross-coupling with arylboronic acids, yielding good yields of 6-arylpurine products (Liu & Robins, 2005). This research demonstrates the utility of sulfanylpurine derivatives in facilitating complex chemical syntheses, indicating potential applications in the development of novel organic compounds.
Synthesis of Sulfanyl-Substituted Derivatives
Research on the synthesis of 2-(methylthio)-1,4-diaryl-2-butene-1,4-dione from aryl methyl ketones highlights the versatility of sulfanyl groups in organic synthesis, enabling the formation of furans, pyrroles, and thiophenes through domino processes (Yin et al., 2008). Such methodologies could be applied to synthesize analogs of the compound for various research and development purposes.
Potential Therapeutic Applications
Anticancer Activity Investigation
Computational studies on caffeinated compounds, including 1,3,7-trimethylpurine-2,6-dione and its metal complexes, have explored their geometric parameters, electronic structures, and potential anticancer activities. These studies suggest that similar purine derivatives could possess significant biological activities worth investigating for therapeutic applications (Sayın & Üngördü, 2018).
Biomolecular Interactions and Redox Sensing
Research on S-adenosylmethionine, a biological sulfonium compound, outlines its role in various metabolic reactions and biosynthetic pathways. This highlights the importance of studying sulfanyl and sulfonium compounds for understanding biological redox processes, which could relate to the biochemical applications of your compound of interest (Fontecave et al., 2004).
Propiedades
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-methylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-7(2)5-6-16-8-9(13-12(16)19-4)15(3)11(18)14-10(8)17/h7H,5-6H2,1-4H3,(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXGYTWWLNXTLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
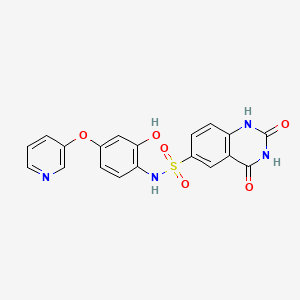

![1-benzyl-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2820872.png)

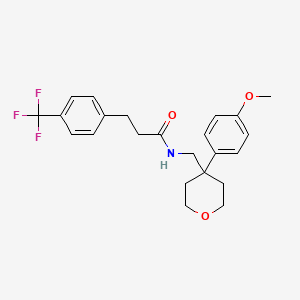
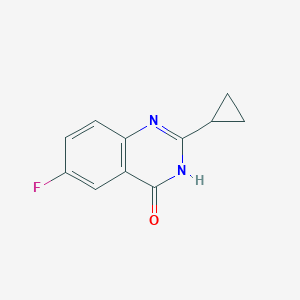
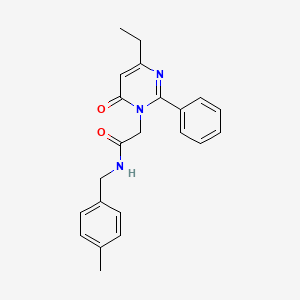
![5-(2-oxo-2-phenylethyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2820880.png)
![2-[(Dimethylamino)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone](/img/structure/B2820882.png)
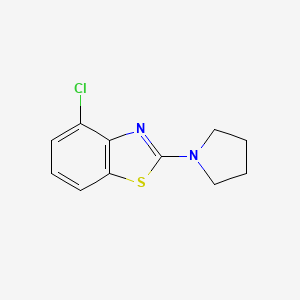
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2820886.png)
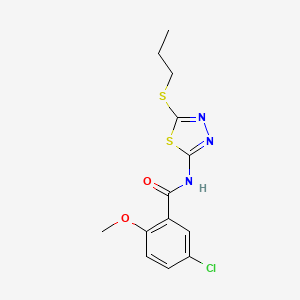
![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2820889.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2820890.png)
